molecular formula C12H21N5O2 B1375754 3-Aminomethyl-7,8-Dihydro-4H,6H-1,2,5,8A-Tetraaza-Azulene-5-Carboxylic Acid Tert-Butyl Ester CAS No. 1251000-38-0

3-Aminomethyl-7,8-Dihydro-4H,6H-1,2,5,8A-Tetraaza-Azulene-5-Carboxylic Acid Tert-Butyl Ester

Cat. No.: B1375754
CAS No.: 1251000-38-0
M. Wt: 267.33 g/mol
InChI Key: BIXFQEIBOFUQGS-UHFFFAOYSA-N
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Description

3-Aminomethyl-7,8-dihydro-4H,6H-1,2,5,8a-tetraaza-azulene-5-carboxylic acid tert-butyl ester is a sophisticated chemical scaffold designed for advanced pharmaceutical research and development. This compound serves as a critical synthetic intermediate in the exploration of new therapeutic agents, with its fused tetraaza-azulene core offering a versatile platform for drug discovery . The presence of both a reactive aminomethyl group and a protecting tert-butyl ester moiety provides strategic handles for further synthetic elaboration, allowing researchers to construct complex molecular architectures efficiently . Its primary research value lies in its application as a key building block for the synthesis of active pharmaceutical ingredients (APIs) and novel compounds targeting a range of biological pathways . Literature indicates that this compound and its close analogs are actively investigated in the fields of biomaterials science and drug delivery systems, highlighting its utility in cutting-edge scientific applications . Furthermore, related structural analogs have been referenced in combinatorial chemistry approaches aimed at enhancing the therapeutic profile of drug candidates, underscoring the potential of this chemical series in medicinal chemistry optimization . This reagent is intended for research use only and is not for diagnostic or therapeutic purposes.

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-4,6,7,8-tetrahydrotriazolo[1,5-a][1,4]diazepine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5O2/c1-12(2,3)19-11(18)16-5-4-6-17-10(8-16)9(7-13)14-15-17/h4-8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXFQEIBOFUQGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN2C(=C(N=N2)CN)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Aminomethyl-7,8-dihydro-4H,6H-1,2,5,8A-tetraaza-azulene-5-carboxylic acid tert-butyl ester (CAS No. 1251000-38-0) is a complex organic compound notable for its unique structural framework and potential biological activities. This compound belongs to the class of tetraaza compounds and features a fused azulene system, which is characterized by its aromatic properties and ability to interact with various biological targets.

  • Molecular Formula : C₁₂H₂₁N₅O₂
  • Molecular Weight : 267.33 g/mol
  • Appearance : Solid (specific appearance details not provided)
  • Solubility : Not specified in available sources
  • Melting Point : Not specified in available sources

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities. The presence of multiple nitrogen atoms in its structure may enhance its reactivity and interaction with biological macromolecules.

Potential Biological Activities:

  • Antimicrobial Activity : Compounds with similar structural features have shown moderate antimicrobial properties.
  • Neuroprotective Effects : Some derivatives exhibit potential neuroprotective effects due to their ability to modulate neurotransmitter systems.
  • Anticancer Properties : Azulene-based compounds are known for their anticancer activities, suggesting that this compound may also possess similar properties.

Comparative Analysis of Related Compounds

The following table compares this compound with structurally related compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspect
7,8-Dihydro-4H,6H-Tetraaza-Azulene DerivativeSimilar azulene frameworkModerate antimicrobial activityLacks carboxylic acid functionality
3-Hydroxymethyl DerivativeHydroxymethyl group instead of aminoPotential neuroprotective effectsDifferent functional group alters reactivity
Azulene-Based Anticancer AgentContains azulene but fewer nitrogen atomsKnown anticancer propertiesLess complex nitrogen integration

This comparison illustrates the unique position of this compound due to its intricate nitrogen-rich structure.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C12H21N5O2C_{12}H_{21}N_{5}O_{2} with a molecular weight of approximately 267.33 g/mol. Its unique structure features a fused azulene system with multiple nitrogen atoms integrated into the ring system, contributing to its reactivity and interaction with biological targets.

Synthetic Applications

Synthesis Pathways
The synthesis of 3-Aminomethyl-7,8-dihydro-4H,6H-1,2,5,8A-tetraaza-azulene-5-carboxylic acid tert-butyl ester typically involves several steps:

  • Initial Reaction : Reacting a precursor compound with an alkyl lithium reagent to form an intermediate.
  • Cyclization : Conducting cyclization reactions to form the core structure.
  • Reduction : Reducing functional groups to achieve the final product.

This multi-step synthesis is advantageous due to readily available raw materials and high overall yields .

Materials Science Applications

Polymer Chemistry
Due to its unique chemical properties, this compound can be utilized in the development of new polymers with enhanced mechanical and thermal properties. Its nitrogen-rich structure may contribute to improved stability and performance in various applications.

Nanotechnology
The compound's potential interactions at the molecular level make it a candidate for use in nanotechnology applications, including drug delivery systems where precise targeting is required.

Comparison with Similar Compounds

Tert-Butyl 6-(Hydroxymethyl)-6,7-Dihydro-5H-Imidazo[1,2-A][1,4]Diazepine-8(9H)-Carboxylate

  • Molecular Formula : C₁₃H₂₁N₃O₃
  • Molar Mass : 267.32 g/mol
  • Key Features : Contains a hydroxymethyl substituent and an imidazo-diazepine ring system.
  • Storage : Requires storage at 2–8°C under dry, sealed conditions .

In contrast, the target compound replaces the hydroxymethyl group with an aminomethyl moiety, altering its polarity and reactivity. The aminomethyl group may enhance nucleophilicity, making it more reactive in coupling reactions compared to its hydroxymethyl analogue.

(R)-2-Iodomethyl-Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester

  • Molecular Formula: C₁₁H₂₀INO₂
  • Key Features : Contains an iodomethyl substituent on a pyrrolidine ring.
  • Hazards : Classified as a skin/eye irritant and respiratory toxicant .

The iodomethyl group introduces distinct reactivity (e.g., susceptibility to nucleophilic substitution) compared to the aminomethyl group in the target compound.

Thermal and Chemical Stability

  • MA20 Polymer (tert-butyl methacrylate-based) : Thermal decomposition occurs via oxidative degradation (activation energy: 125 kJ/mol) followed by ester cleavage.
  • A20 Polymer (tert-butyl acrylate-based) : Exhibits cleaner thermal cleavage (activation energy: 116 kJ/mol), releasing isobutene and forming cyclic anhydrides .

While direct thermal data for the target compound is unavailable, its tert-butyl ester group likely undergoes similar cleavage mechanisms under elevated temperatures.

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Storage Conditions Key Substituent
Target Compound Not Available Not Available Likely 2–8°C Aminomethyl
Tert-Butyl 6-(Hydroxymethyl)-Imidazo-Diazepine-8-Carboxylate C₁₃H₂₁N₃O₃ 267.32 2–8°C, dry, sealed Hydroxymethyl
(R)-2-Iodomethyl-Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester C₁₁H₂₀INO₂ 325.19 Room temperature Iodomethyl

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Activation of a suitable precursor compound to introduce reactive intermediates,
  • Condensation and cyclization reactions to form the tetraaza-azulene core,
  • Protection/deprotection steps to install the tert-butyl ester group,
  • Final purification to isolate the target compound.

Detailed Three-Step Preparation Process (Based on Patent CN111533745A)

This patent outlines a reliable and scalable three-step synthetic method for a closely related tert-butyl-3-(aminomethyl)-dihydro-triazolodiazepine ester, which shares structural features and synthetic principles applicable to the target tetraaza-azulene compound.

Step Reaction Description Conditions Yield Notes
1. Activation React compound 1 with triethyloxonium tetrafluoroborate in anhydrous dichloromethane to form compound 2 Room temperature (25 °C), 12 hours, under nitrogen 61% Reaction monitored by TLC; workup includes washing with sodium bicarbonate and brine, drying, and silica gel purification
2. Condensation/Cyclization React compound 2 with benzyl (2-hydrazino-2-oxoethylidene) aminomethyl ester in anhydrous toluene Reflux at 110 °C for 2 hours 42.8% Reaction completion confirmed by TLC; product isolated by filtration and concentration
3. Hydrogenation/Deprotection Treat compound 3 with palladium hydroxide on carbon in methanol Room temperature, overnight Not specified Removes protecting groups and finalizes the target compound

Key Reaction Conditions and Observations:

  • Step 1 uses triethyloxonium tetrafluoroborate as a methylating agent to activate the precursor.
  • Step 2 involves a condensation that forms the heterocyclic ring system under reflux.
  • Step 3 is a catalytic hydrogenation step that removes benzyl protecting groups to yield the free amine.
  • The entire process is designed for industrial scalability with easily available raw materials and manageable reaction conditions.

Alternative Synthetic Considerations

  • Protection of the carboxylic acid as a tert-butyl ester is typically achieved via standard esterification methods using tert-butanol and acid catalysts or via tert-butyl chloroformate reagents.
  • The aminomethyl group introduction may involve reductive amination or nucleophilic substitution depending on the precursor.
  • Cyclization to form the tetraaza-azulene core often requires hydrazine derivatives or diazo compounds and controlled heating.

Research Findings and Analytical Data

Spectroscopic Characterization (From Patent Example)

Compound 1H NMR (400 MHz, CDCl3) Chemical Shifts (δ ppm) Description
Compound 2 5.254 (s, 1H), 4.097 (s, 2H), 3.983–3.917 (m, 2H), 3.501–3.451 (m, 4H), 1.804 (s, 2H), 1.405 (s, 9H), 1.216–1.154 (m, 3H) Indicates tert-butyl ester methyl groups and aminomethyl protons
Compound 3 5.254 (s, 1H), 5.038 (s, 2H), 4.578 (s, 2H), 4.449–4.434 (d, 2H) Signals consistent with cyclized heterocycle and benzyl groups

Purity and Yield

  • Overall yields for the multi-step process range from moderate to good (approx. 40–60% per step).
  • Purification by silica gel chromatography and recrystallization ensures high purity suitable for research and industrial use.

Summary Table of Preparation Parameters

Step Reagents Solvent Temperature Time Yield (%) Key Notes
1 Compound 1 + Triethyloxonium tetrafluoroborate Dichloromethane 25 °C 12 h 61 Nitrogen atmosphere, workup with NaHCO3 and brine
2 Compound 2 + Benzyl (2-hydrazino-2-oxoethylidene) aminomethyl ester Toluene 110 °C (reflux) 2 h 42.8 TLC monitoring, filtration workup
3 Compound 3 + Pd(OH)2/C Methanol Room temperature Overnight Not specified Catalytic hydrogenation, deprotection step

Q & A

Q. Divergent biological activity in enzyme inhibition assays: Root cause?

  • Methodological Answer :
  • Assay Optimization :

Confirm enzyme purity (SDS-PAGE) and activity (positive controls).

Test under varying ATP/Mg²⁺ concentrations (kinetic assays).

Use SPR (Surface Plasmon Resonance) to measure binding affinity (KD) independently .

  • Non-linear dose responses may indicate allosteric modulation or aggregation artifacts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminomethyl-7,8-Dihydro-4H,6H-1,2,5,8A-Tetraaza-Azulene-5-Carboxylic Acid Tert-Butyl Ester
Reactant of Route 2
3-Aminomethyl-7,8-Dihydro-4H,6H-1,2,5,8A-Tetraaza-Azulene-5-Carboxylic Acid Tert-Butyl Ester

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